Product packaging for N-(4-hydroxy-7-quinazolinyl)acetamide(Cat. No.:CAS No. 663194-17-0)

N-(4-hydroxy-7-quinazolinyl)acetamide

Cat. No.: B372839
CAS No.: 663194-17-0
M. Wt: 203.2g/mol
InChI Key: GDYHIXMACNTLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(4-hydroxy-7-quinazolinyl)acetamide is a synthetic organic compound based on the quinazolinone scaffold, a structure recognized for its significant potential in pharmaceutical research and development . The quinazolinone core is a privileged structure in medicinal chemistry, known for contributing to a broad spectrum of biological activities. This core structure is ubiquitous in various biologically active natural products and synthetic compounds . Researchers are particularly interested in quinazolinone derivatives for their documented activities, which include serving as kinase inhibitors , antimicrobial agents , and anticancer compounds . The specific substitution pattern of this compound, featuring acetamide and hydroxy functional groups, makes it a valuable intermediate for the synthesis of more complex molecules and for probing structure-activity relationships (SAR) in drug discovery campaigns. It is commonly utilized in the development of targeted therapies, particularly as a building block for inhibitors of enzymes such as cyclin-dependent kinases and vascular endothelial growth factor receptors (VEGFR) . Furthermore, related hydroxyquinazolinones are frequently employed as key intermediates in the synthesis of potent antineoplastic drugs (e.g., Afatinib) , highlighting the importance of this chemical class in oncology research. This product is provided for research purposes as a high-purity solid. It is intended for use in laboratory settings only. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2 B372839 N-(4-hydroxy-7-quinazolinyl)acetamide CAS No. 663194-17-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

663194-17-0

Molecular Formula

C10H9N3O2

Molecular Weight

203.2g/mol

IUPAC Name

N-(4-oxo-3H-quinazolin-7-yl)acetamide

InChI

InChI=1S/C10H9N3O2/c1-6(14)13-7-2-3-8-9(4-7)11-5-12-10(8)15/h2-5H,1H3,(H,13,14)(H,11,12,15)

InChI Key

GDYHIXMACNTLJF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)NC=N2

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)N=CN2

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)N=CN2

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of N 4 Hydroxy 7 Quinazolinyl Acetamide and Its Analogues

Strategies for Quinazoline (B50416) Ring System Construction Relevant to N-(4-hydroxy-7-quinazolinyl)acetamide

The formation of the quinazoline ring is a critical step in the synthesis of this compound. Various cyclization and condensation strategies have been developed to construct this bicyclic system, often starting from appropriately substituted anthranilic acid derivatives.

Cyclization Reaction Pathways

Cyclization reactions are a cornerstone in the synthesis of quinazolinones. A prominent method is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (also known as 4(3H)-quinazolinones). ijprajournal.comwikipedia.org This reaction can be performed under thermal conditions, typically at temperatures between 130-150°C, or more efficiently using microwave irradiation, which can significantly reduce reaction times. ijprajournal.comnih.gov For the synthesis of a 7-amino substituted quinazolinone, a key intermediate for the title compound, 2,4-diaminobenzoic acid can be utilized as the starting anthranilic acid derivative.

Another cyclization approach involves the use of 2-aminobenzamides with various reagents. For instance, the reaction of 2-aminobenzamides with orthoesters and ammonium (B1175870) acetate (B1210297) can yield 2-substituted-4(3H)-quinazolinones. researchgate.net Furthermore, palladium-catalyzed methods have been developed for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and aryl halides. nih.gov

The following table summarizes representative cyclization reactions for the synthesis of the 7-amino-4-quinazolinone core.

Starting MaterialReagent(s)ConditionsProductYield (%)Reference
2,4-Diaminobenzoic acidFormamide (B127407)130-150°C, 6 h7-Amino-4(3H)-quinazolinoneGood ijprajournal.comresearchgate.net
2,4-Diaminobenzoic acidFormamideMicrowave (60 W), 20 min7-Amino-4(3H)-quinazolinoneHigh ijprajournal.comnih.gov
2-AminobenzamideAldehydes, KMnO₄Microwave irradiation2-Substituted-4(3H)-quinazolinoneGood nih.gov
2-Aminobenzamideβ-Ketoester, Phosphoric acidHeat2-Alkyl/Aryl-substituted-4(3H)-quinazolinoneHigh nih.gov

Condensation-Based Synthetic Approaches

Condensation reactions provide another versatile route to the quinazoline ring system. A common strategy involves the initial formation of a benzoxazinone (B8607429) intermediate from an anthranilic acid derivative, followed by condensation with a nitrogen source. For example, 2-aminobenzoic acid can be reacted with acetic anhydride (B1165640) to form a benzoxazinone, which is then treated with ammonia (B1221849) or an amine to yield the corresponding quinazolinone. researchgate.net

The reaction of 2,4-diaminobenzoic acid with formamide represents a direct condensation approach to form 7-amino-4(3H)-quinazolinone. researchgate.net This method is often favored for its simplicity. Microwave-assisted synthesis has also been effectively employed to accelerate these condensation reactions, leading to higher yields in shorter reaction times. nih.gov

Derivatization and Functionalization at the Acetamide (B32628) Moiety of Quinazoline-Based Structures

The acetamide group at the 7-position of the quinazoline ring is a key feature of the title compound and a primary site for structural modifications.

Introduction of Acetamide Side Chains and their Substituent Variations

The most direct method for introducing the acetamide side chain is the acetylation of the corresponding 7-amino-4-hydroxyquinazoline. This is typically achieved using acetylating agents like acetic anhydride or acetyl chloride. nih.govresearchgate.net The reaction is often carried out in a suitable solvent, and the use of a base like pyridine (B92270) can facilitate the reaction. nih.gov It is important to control the reaction conditions to ensure selective N-acetylation without affecting the hydroxyl group at the 4-position, which exists in tautomeric equilibrium with the 4-oxo form.

Variations in the acetamide side chain can be introduced by using different acylating agents or by further reacting the initial acetamide product. For instance, reacting the 7-amino group with substituted acetyl chlorides can lead to a variety of N-substituted acetamide derivatives.

Utilization of Precursors in the Synthesis of this compound Analogues

The synthesis of analogues of this compound often involves the use of precursor molecules that are subsequently modified. A common precursor is 7-amino-4(3H)-quinazolinone, which can be synthesized through the methods described in section 2.1. This intermediate can then be acylated to introduce the desired acetamide side chain.

For the synthesis of more complex analogues, precursors with other functional groups at the 7-position can be employed. For example, a 7-nitro-4(3H)-quinazolinone can be synthesized and subsequently reduced to the 7-amino derivative before acetylation. This two-step process provides an alternative route to the key intermediate. The synthesis of 7-nitro-2-thioxo quinazolin-4-one has been reported from 4-nitro-2-aminobenzoic acid, which could potentially be converted to the desired 7-amino-4-hydroxyquinazoline precursor. researchgate.net

Targeted Structural Modifications for Optimized Chemical Entities

Targeted structural modifications of this compound and its analogues are crucial for optimizing their chemical and biological properties. These modifications often focus on the acetamide moiety to explore structure-activity relationships (SAR). scilit.com

Modifications can include altering the length of the alkyl chain of the amide, introducing various substituents on the acetyl group, or replacing the acetyl group with other acyl moieties. For example, the synthesis of N-substituted acetamide derivatives of quinazolin-4-ones has been reported, where different aryl and alkyl groups were introduced to the acetamide nitrogen. ijddd.com Such modifications can influence the compound's polarity, lipophilicity, and ability to form hydrogen bonds, which in turn can affect its interactions with biological targets. nih.gov

The following table provides examples of structural modifications on quinazolinone acetamide derivatives and their reported outcomes.

Parent CompoundModificationResulting CompoundReported OutcomeReference
2-[(2'-Ethyl-4'-oxoquinazolin-3'-yl)amino]acetamideN-Aryl substitution2-[(2'-Ethyl-4'-oxoquinazolin-3'-yl)amino]-N-aryl acetamide derivativesVaried biological activity based on aryl substituent ijddd.com
Quinazolin-4-oneIntroduction of a triazole-acetamide conjugateQuinazolinone-1,2,3-triazole-acetamide conjugatesPotent α-glucosidase inhibitors mdpi.com
2-Phenylquinazolin-4(3H)-oneAddition of a 2-thioxothiazolidin-4-one acetamide at N3N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamideSynthesis of novel derivatives with potential biological activity vjst.vnresearchgate.net
4(3H)-QuinazolinoneVarious substitutions at positions 2, 3, 6, and 7A library of 77 variantsIdentification of compounds with potent antibacterial activity scilit.com

Systematic Exploration of Substituent Effects for this compound Derivatives

The exploration of substituent effects on the quinazoline core is crucial for modulating the bioactivity and physicochemical properties of this class of compounds. Research on related structures, such as 4-anilino-quinazoline derivatives and other quinazolinone analogues, demonstrates that modifications at various positions of the quinazoline ring and on the side chains can lead to significant changes in their biological profiles.

A study by Ismail et al. focused on a series of 4-anilino-quinazoline derivatives, which share a core structure with this compound. nih.gov In their work, 2-substituted acetamido moieties were attached at the C-6 position of the quinazoline core. The findings indicated that the nature of the substituent on the aniline (B41778) ring and the acetamide spacer significantly influenced the antiproliferative activity of the compounds. For instance, derivatives with a meta-bromoaniline showed higher potency compared to their para-substituted counterparts. This suggests that the electronic and steric properties of substituents, as well as their positioning, are critical determinants of activity. nih.gov

Another area of investigation involves the synthesis of (Quinazoline 4-yloxy)acetamide and (4-oxoquinazoline-3(4H)-yl)acetamide derivatives as potential inhibitors of Mycobacterium tuberculosis bd oxidase. nih.gov Although structurally different from this compound, this research highlights the importance of the acetamide moiety and its point of attachment to the quinazoline system. Two compounds from this study, S-021-0601 and S-021-0607, demonstrated notable inhibitory activity against a mutant strain of M. tuberculosis. nih.gov

Furthermore, research into novel 4-hydroxyquinazoline (B93491) derivatives has shown that substitutions on the benzene (B151609) ring can enhance inhibitory activity against certain cancer cell lines. mdpi.com For example, a compound designated as A32, featuring a double substitution on the benzene ring, exhibited improved anti-proliferative effects. mdpi.com This underscores the potential for enhancing the therapeutic properties of this compound through strategic substitution on the quinazoline nucleus.

The following data tables summarize the findings from studies on related quinazoline analogues, providing a basis for understanding potential substituent effects on this compound.

Table 1: Antiproliferative Activity of 6-(2-Substituted-acetamido)-4-(3-bromoanilino)quinazoline Derivatives nih.gov

Compound IDSubstituent on AcetamideAntiproliferative Activity (IC₅₀, µM)
Compound A PiperidinylHepG2: 12, MCF-7: 3
Compound B MorpholinylHepG2: 15, MCF-7: 8
Compound C 4-MethylpiperazinylHepG2: 20, MCF-7: 11
Erlotinib (Reference)-HepG2: 25, MCF-7: 20

Table 2: Inhibitory Activity of (Quinazoline 4-yloxy)acetamide and (4-oxoquinazoline-3(4H)-yl)acetamide Derivatives against M. tuberculosis nih.gov

Compound IDStructure TypeMIC against mutant M. tuberculosis (µM)MIC against wild type M. tuberculosis (µM)
S-021-0601 (Quinazoline 4-yloxy)acetamide derivative8128
S-021-0607 (4-oxoquinazoline-3(4H)-yl)acetamide derivative16256

These findings from closely related structures provide a solid foundation for the rational design and synthesis of novel this compound derivatives with potentially enhanced properties. Further systematic studies on the target compound are warranted to fully elucidate the structure-activity relationships.

Preclinical Biological Activity Spectrum and Mechanistic Investigations of N 4 Hydroxy 7 Quinazolinyl Acetamide and Its Derivatives

Antineoplastic Efficacy and Associated Molecular Targets

Quinazoline-based compounds have been extensively investigated as anticancer agents, leading to the development of several FDA-approved kinase inhibitors. nih.gov The therapeutic potential of these derivatives stems from their ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and differentiation.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Studies

The quinazoline (B50416) core is a well-established scaffold for developing inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov The 4-anilinoquinazoline (B1210976) moiety, in particular, has proven effective due to its ability to bind tightly to the ATP-binding site of the EGFR kinase domain. nih.gov Structure-activity relationship (SAR) studies have shown that the N-1 and N-3 atoms of the quinazoline ring are crucial for this interaction, forming hydrogen bonds with key methionine residues (Met793) and threonine residues in the active site. nih.govjapsonline.com

Numerous derivatives have been synthesized to enhance potency and overcome resistance. For instance, a series of 4-anilinoquinazoline derivatives with a benzamide moiety at the sixth position showed high affinity for EGFR. japsonline.com Another study on 4(3H)-quinazolinones identified a compound, 7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one, as a highly potent inhibitor against the resistant T790M/L858R EGFR mutant, with an IC50 value of 0.031μM. nih.gov The substitution pattern on the quinazoline ring is critical; modifications at the C-6 and C-7 positions with moieties that can act as Michael acceptors have led to the development of irreversible EGFR inhibitors. researchgate.net Furthermore, introducing a 3-nitro-1,2,4-triazole motif at the C-7 position has resulted in potent dual EGFR/VEGFR2 inhibitors. nih.gov

The inhibitory activity of various quinazoline derivatives against EGFR is summarized in the table below.

CompoundTargetIC50 (nM)Reference
Compound 1 (a 6,7-disubstituted 4-anilino-quinazoline)EGFRwt20.72 nih.gov
Lapatinib (Reference Drug)EGFRwt27.06 nih.gov
Compound 79 (a 4(3H)-quinazolinone derivative)T790M/L858R EGFR31 nih.gov
Compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one)EGFR-TK1.37 brieflands.com
Erlotinib (Reference Drug)EGFR-TKNot specified brieflands.com
A 4-anilino-quinazoline derivative with a 3-nitro-1,2,4-triazole at C-7EGFR0.37 - 12.93 nih.gov

Dihydrofolate Reductase (DHFR) Modulation Research

The folate metabolism pathway is a critical target in cancer chemotherapy, and Dihydrofolate Reductase (DHFR) is a key enzyme in this process. researchgate.net Quinazoline-containing compounds have been designed as DHFR inhibitors due to their structural resemblance to folic acid. researchgate.netnih.gov These compounds can occupy the enzyme's active site, establishing contact with key amino acid residues and blocking the reduction of dihydrofolate to tetrahydrofolate, which is essential for nucleic acid synthesis. researchgate.net

A series of quinazoline analogues designed to mimic the structural features of Methotrexate (MTX) have been synthesized and evaluated for their DHFR inhibitory activity. nih.gov While some of these compounds showed potent antitumor activity, their DHFR inhibition varied, suggesting that their anticancer effects might involve other mechanisms or differences in cellular uptake. nih.gov For example, one potent antitumor compound in a series had a DHFR IC50 value above 15 microM. nih.gov Classical quinazoline analogues of folic and isofolic acids, such as methasquin and chlorasquin, have also been evaluated as inhibitors of DHFR from both rat liver and Streptococcus faecium. nih.govebi.ac.uk Studies on 2,4-diaminoquinazolines have shown that simple substitutions on the aromatic ring, particularly at the 5- and 6-positions, can result in potent DHFR inhibitors, whereas substitutions at the 7- or 8-positions were detrimental to activity. researchgate.net

Purine Nucleoside Phosphorylase (PNP) Inhibitory Investigations

Purine Nucleoside Phosphorylase (PNP) is an enzyme involved in the purine salvage pathway, making it a target for therapeutic intervention. scbt.com The rational design of irreversible inhibitors for human erythrocyte PNP has been achieved using the quinazoline scaffold. nih.gov It was observed that a quinazolin-4(3H)-one structure binds to the PNPase active site in a manner similar to a purine substrate. nih.gov

This understanding led to the design of quinazoline-based quinones capable of undergoing a reductive-addition reaction with a glutamate residue in the active site. nih.gov The most effective inhibitor from this work, 2-(chloromethyl)quinazoline-4,5,8(3H)-trione, was found to rapidly inactivate PNPase. nih.gov This inhibitor is designed to first undergo reductive addition and then generate an alkylating quinone methide species that cross-links the active site. nih.gov Other studies have explored N(7)- and N(9)-acyclonucleosides of purines as PNP inhibitors, with some N(7)-analogs showing more effective inhibition than their N(9) counterparts. nih.gov

PI3K/Akt/CREB Pathway Intervention Analysis

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in cancer. nih.govnih.gov The pathway's downstream effects include the phosphorylation of the cAMP response element-binding protein (CREB). nih.gov Quinazoline derivatives have been developed to target components of this pathway.

Specifically, a series of quinazolin-4-one-based hydroxamic acids were designed as dual PI3K/HDAC inhibitors. nih.gov By incorporating an HDAC pharmacophore into a PI3K inhibitor structure, researchers developed compounds with high potency against PI3Kγ and PI3Kδ isoforms (IC50 < 10 nM). nih.gov Treatment of MOLM-14 cells with a lead dual inhibitor, compound 48c , resulted in the complete inhibition of Akt phosphorylation (p-AKT) without altering total AKT protein levels, confirming the compound's intervention in the PI3K/Akt pathway. nih.gov Additionally, other 4(3H)-quinazolinone derivatives have been synthesized as potential anticancer agents targeting the AKT1 protein directly. nih.gov

Histone Deacetylase (HDAC) and Mammalian Target of Rapamycin (mTOR) Inhibition Mechanisms

Histone deacetylases (HDACs) are epigenetic regulators that are often dysregulated in cancer, making them an important therapeutic target. nih.govnih.gov The quinazoline scaffold has been utilized to create potent HDAC inhibitors. nih.gov Two series of novel 4-oxoquinazoline-based N-hydroxypropenamides were synthesized and evaluated for HDAC inhibitory activity. nih.gov Compounds with the N-hydroxypropenamide functional group at position 7 of the quinazoline skeleton were generally more potent than those with the moiety at position 6. nih.gov The most potent compounds, 10l and 10m , exhibited IC50 values of 0.041-0.044 μM against HDACs. nih.gov

Furthermore, quinazoline-based compounds have been developed as dual inhibitors targeting multiple pathways. For example, quinazoline-based hydroxamic acid derivatives have been synthesized as dual inhibitors of G9a-like protein (GLP) methyltransferase and HDACs. nih.gov Another study developed dual PI3Kα/mTOR inhibitors based on a 4-amino-7-methoxy-quinazoline scaffold. nih.gov The table below shows the inhibitory activity of representative dual-target quinazoline derivatives.

CompoundTargetIC50 (nM)Reference
4 PI3Kα42 nih.gov
4 HDAC11400 nih.gov
4 mTOR2861 nih.gov
5 PI3Kα226 nih.gov
5 HDAC11100 nih.gov
5 mTOR6262 nih.gov
CUDC-907 (Reference)PI3Kα69 nih.gov
CUDC-907 (Reference)HDAC1360 nih.gov
CUDC-907 (Reference)mTOR431 nih.gov
D7 (a quinazoline hydroxamic acid)GLP1.3 nih.gov
D7 (a quinazoline hydroxamic acid)HDAC189 nih.gov
D7 (a quinazoline hydroxamic acid)HDAC613 nih.gov

Cell Cycle Regulatory Mechanisms and DNA Synthesis Inhibition

Deregulation of the cell cycle is a fundamental characteristic of cancer. nih.gov Quinazoline derivatives have been shown to exert their anticancer effects by interfering with cell cycle progression and inducing apoptosis. For example, the potent HDAC inhibitors 10l and 10m were found to arrest SW620 colon cancer cells at the G2/M phase of the cell cycle and strongly induce both early and late apoptosis. nih.gov Similarly, the dual GLP/HDAC inhibitor D7 was shown to induce G0/G1 cell cycle arrest and apoptosis in cancer cells. nih.gov

The overexpression of Aurora kinase B (AURKB), a serine/threonine kinase that plays a role in cell cycle regulation, is a common feature in human cancers. nih.gov A series of quinazoline derivatives were designed as AURKB inhibitors, with compound 4b demonstrating efficacy in human cancer cells. nih.gov In a different mechanistic approach, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were identified as novel inhibitors of bacterial DNA gyrase subunit B (GyrB), an enzyme involved in DNA synthesis. nih.gov This indicates that the quinazoline scaffold can be adapted to target enzymes essential for DNA replication and integrity.

Apoptosis Induction Pathways in Cancer Cells

Derivatives of the quinazoline scaffold have been extensively investigated for their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. mdpi.comnih.gov Research indicates that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. mdpi.comnih.gov A common mechanism involves the induction of cell cycle arrest, often at the G2/M phase, which precedes the onset of apoptosis. mdpi.com

One of the primary ways quinazoline derivatives initiate apoptosis is by modulating the expression of key regulatory proteins. researchgate.net Studies have shown these compounds can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the crucial Bax/Bcl-2 ratio. mdpi.comnih.gov This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov The released cytochrome c then activates a cascade of caspase enzymes, including the initiator caspase-9 and the executioner caspases-3 and -7, which dismantle the cell and lead to apoptotic death. nih.govnih.gov

The extrinsic pathway can also be activated. Some quinazolinone Schiff base derivatives have been shown to induce apoptosis through the activation of caspase-8. nih.gov Activation of this caspase can, in turn, trigger the downstream caspase cascade. nih.gov Furthermore, some derivatives have demonstrated the ability to inhibit the translocation of NF-κB from the cytoplasm to the nucleus, a factor which is involved in cancer cell survival. nih.gov Several quinazoline-containing drugs, such as Lapatinib and Erlotinib, are known to exert their anticancer effects through the initiation of cell cycle arrest and apoptosis. nih.gov The diverse mechanisms employed by these derivatives, from cell cycle interference to the activation of multiple pro-apoptotic signals, underscore their potential as anticancer therapeutic agents. mdpi.comnih.gov

Antimicrobial Potential and Efficacy Studies

The quinazoline nucleus is a prominent scaffold in the development of various antimicrobial agents, with derivatives showing a wide spectrum of activity against bacteria, fungi, mycobacteria, viruses, and protozoa. nih.govresearchgate.netorientjchem.org The versatility of the quinazoline ring allows for substitutions at multiple positions, leading to compounds with potent and sometimes specific antimicrobial properties. nih.gov

Antibacterial Action Mechanisms Against Pathogenic Microorganisms

Quinazoline and quinazolinone derivatives have demonstrated significant antibacterial activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. eco-vector.comnih.gov Notable activity has been reported against strains such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. eco-vector.comnih.gov

One of the key mechanisms of action for some of these compounds is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govsemanticscholar.org Specifically, the subunit B (GyrB) has been identified as a promising target. nih.gov By binding to the ATPase domain of GyrB, these derivatives can effectively halt DNA synthesis, leading to bacterial cell death. nih.gov Structure-activity relationship studies have indicated that substitutions on the quinazoline ring can significantly influence antibacterial potency. nih.gov For example, the presence of a chlorine atom or urea (B33335) and thiourea (B124793) groups has been shown to enhance activity in some series. nih.govnih.gov Certain derivatives have also been found to inhibit the formation of biofilms, a key virulence factor in pathogens like Pseudomonas aeruginosa, by interfering with the quorum sensing system. nih.gov

Derivative Class/CompoundTarget MicroorganismObserved Activity
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides (e.g., compound f1)Methicillin-resistant Staphylococcus aureus (MRSA)Potent antibacterial activity with MICs of 4–8 µg/mL. nih.gov
Quinazolinone-benzenesulfonamide hybrids (e.g., compound 16)Staphylococcus aureusInhibition of S. aureus DNA gyrase with an IC50 of 10.57 to 27.32 µM. semanticscholar.org
2,3-disubstituted quinazolinones (e.g., compound 5g)Staphylococcus albus & Streptococcus pyogenesSignificant activity against Gram-positive bacteria. dovepress.com
4-(substituted aniline) quinazoline derivativesVarious Gram-positive and Gram-negative bacteriaBroad-spectrum activity. mdpi.com
Pyrimidin-4-yl quinazolin-4(3H)-one conjugateMethicillin-resistant Staphylococcus aureus (MRSA)Efficiently inhibited biofilm formation with an IC50 of 20.7 μM. nih.gov

Antifungal Activity Investigations

Numerous quinazoline and quinazolinone derivatives have been evaluated for their antifungal properties, demonstrating efficacy against various pathogenic fungi. nih.govmdpi.com Research has shown that these compounds can inhibit the growth of clinically relevant species such as Candida albicans, Aspergillus niger, and Fusarium moniliforme. nih.govmdpi.com

The antifungal action of these derivatives is often attributed to their ability to interfere with essential cellular processes in fungi. nih.gov The structural modifications on the quinazoline core play a critical role in determining the potency and spectrum of antifungal activity. mdpi.com For instance, certain 4-(substituted aniline) quinazoline derivatives have shown strong activity against Fusarium moniliforme, comparable to the standard drug griseofulvin. mdpi.com Similarly, other synthesized series have exhibited potent activity against C. albicans and A. niger. nih.gov Some derivatives have also demonstrated the ability to inhibit biofilm formation in Candida albicans, suggesting a potential role in combating drug-resistant fungal infections. nih.gov

Derivative Class/CompoundTarget FungusObserved Activity
N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamideFusarium moniliformeStrong antifungal activity compared to standard griseofulvin. mdpi.com
Fused pyrolo-quinazolinone derivativesCandida albicans & Aspergillus nigerGood activity at 32 or 64 μg/ml concentrations. nih.gov
Fused pyridazine-quinazolinone derivativesAspergillus niger or Candida albicansAcceptable activity at 32 μg/ml concentration. nih.gov
Quinazolinone derivatives (unspecified)Candida albicansAnti-biofilm activity with IC50 less than 30 μM. nih.gov
General Quinazolinone DerivativesCandida albicans & Aspergillus flavusGood antifungal activity reported in several studies. researchgate.net

Antituberculosis Research Directions

The quinazoline scaffold has emerged as a promising foundation for the development of novel antitubercular agents targeting Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govresearchgate.net Several derivatives have shown potent in vitro activity against both drug-sensitive and atypical strains of mycobacteria. dovepress.comnih.gov

Research has identified various structural features that contribute to the antimycobacterial activity of these compounds. For example, the introduction of nitro and hydroxyl groups has been associated with maximum activity against M. tuberculosis H37Rv. researchgate.net Some 2,3-disubstituted quinazolinone derivatives have exhibited minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL. dovepress.com In one study, the compound 4-(S-Butylthio)quinazoline was found to be more active than the first-line drug isoniazid against atypical mycobacterial strains. nih.gov While some modifications, such as the addition of a 7-OH group to certain 4-anilinoquinazolines, resulted in a loss of activity, others, like fluorine substitution, markedly increased potency. nih.gov These findings highlight the sensitivity of Mtb to structural changes in the quinazoline template and provide a basis for the rational design of new antitubercular drugs. researchgate.netnih.gov

Derivative Class/CompoundTarget OrganismObserved Activity (MIC)
4-(S-Butylthio)quinazolineAtypical strains of mycobacteriaMore active than isoniazid. nih.gov
2-Methyl-6-propylbenzo mdpi.comresearchgate.netimidazo[1,2-c]quinazolineM. tuberculosis0.78 µg/mL. researchgate.net
6-Propylbenzo mdpi.comresearchgate.netimidazo[1,2-c]quinazolineM. tuberculosis12.5 µg/mL. researchgate.net
2,3-disubstituted quinazolinones (compounds 5a–e, 8a–c)M. tuberculosis6.25 to 100 µg/mL. dovepress.com
6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amineM. tuberculosis0.63-1.25 μM. nih.gov

Antiviral Properties and Mechanisms

Quinazoline derivatives have demonstrated a broad spectrum of antiviral activities, showing potential against a variety of RNA and DNA viruses. mdpi.comresearchgate.net Research has explored their efficacy against influenza virus, Hepatitis C virus (HCV), rotavirus, and coronaviruses, including SARS-CoV-2. mdpi.commdpi.comnih.govacs.org

The mechanisms of antiviral action are diverse. For SARS-CoV-2, certain quinoline and quinazoline derivatives have been shown to inhibit the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. acs.org Other quinazolinone-based molecules have demonstrated potent activity against SARS-CoV-2 by inhibiting its papain-like protease (PLpro), a deubiquitinating enzyme involved in viral replication and immune evasion. nih.gov For other viruses, such as the human rotavirus Wa strain, benzo[g]quinazoline derivatives are thought to inhibit the outer capsid protein VP4. mdpi.com The development of quinazoline-artemisinin hybrids has also yielded compounds with potent activity against cytomegalovirus. mdpi.com These findings underscore the potential of the quinazoline scaffold in developing broad-spectrum antiviral agents through the targeting of various essential viral proteins. nih.gov

Derivative Class/CompoundTarget VirusMechanism/Activity
Quinazolinone derivatives (e.g., compound 8d)SARS-CoV-2Potent inhibition of papain-like protease (PLpro) with an IC50 of 5.056 μg/mL. nih.gov
Quinoline/Quinazoline derivatives (I-13e, I-13h, I-13i)SARS-CoV-2Inhibition of RNA synthesis driven by RdRp. acs.org
Benzo[g]quinazoline derivativesHuman Rotavirus Wa StrainPromising anti-rotavirus activity, likely through VP4 inhibition. mdpi.com
2,4 disubstituted quinazoline derivativesInfluenza virusHigh anti-influenza activity with IC50 < 10 μM. mdpi.com
Quinazoline artemisinin hybridsCytomegalovirusPotent activity with EC50 = 0.15−0.21 μM. mdpi.com
Unspecified quinazoline derivativesHepatitis C Virus (HCV)Remarkable activity against HCV NS3-4Apro. mdpi.com

Antileishmanial and Antimalarial Efficacy Research

Derivatives of quinazoline have been investigated for their efficacy against protozoan parasites, including those that cause leishmaniasis and malaria. mdpi.comnih.gov A series of quinazoline-2,4,6-triamine derivatives were synthesized and evaluated in vitro for their activity against Leishmania mexicana. nih.gov One compound, N6-(ferrocenmethyl)quinazoline-2,4,6-triamine, demonstrated notable activity against both promastigote and intracellular amastigote forms of the parasite, with low cytotoxicity to mammalian cells. nih.gov Docking and electrochemical studies suggest the mechanism of action may involve redox reactions, highlighting the importance of both the heterocyclic nucleus and the ferrocene moiety. nih.gov

In the context of antimalarial research, quinazoline derivatives have been synthesized and evaluated for their ability to inhibit beta-hematin formation, a critical process in the parasite's detoxification of heme. mdpi.com One synthesized molecule was found to be particularly effective in this regard, indicating its potential as an antimalarial agent. mdpi.com These studies demonstrate the applicability of the quinazoline scaffold in the development of novel antiprotozoal drugs. nih.gov

Derivative Class/CompoundTarget OrganismObserved Activity/Mechanism
N6-(ferrocenmethyl)quinazoline-2,4,6-triamineLeishmania mexicanaActive against promastigotes and intracellular amastigotes. nih.gov
Unspecified quinazoline derivativePlasmodium (Malaria parasite)Considerable inhibition of beta-hematin formation. mdpi.com

Anti-inflammatory and Analgesic Research Paradigms

The anti-inflammatory and analgesic potential of N-(4-hydroxy-7-quinazolinyl)acetamide derivatives has been explored through their interaction with key enzymes and pathways involved in the inflammatory cascade.

The discovery of cyclooxygenase (COX) isozymes, COX-1 and COX-2, has been pivotal in understanding inflammatory mechanisms. While nonsteroidal anti-inflammatory drugs (NSAIDs) are effective, their long-term use is associated with gastrointestinal and renal side effects, primarily due to the inhibition of the constitutively expressed COX-1 enzyme. nih.gov Consequently, research has focused on developing selective COX-2 inhibitors, as this isoform is predominantly upregulated at sites of inflammation.

In this context, novel quinazolinone derivatives have been designed and synthesized to enhance COX-2 selectivity. nih.govnih.gov One area of investigation involves conjugating the quinazolinone core with other pharmacologically active moieties, such as ibuprofen or indole acetamide (B32628), to create hybrid molecules with improved biological profiles. nih.govnih.gov These synthesized series have demonstrated superior COX-2 selectivity when compared to previously reported quinazolinones and their NSAID analogues. nih.govnih.gov The design of these compounds often aims to mimic the binding of selective inhibitors, known as coxibs, to the COX-2 active site. mdpi.com

In vitro enzyme inhibition assays are crucial for determining the potency and selectivity of these compounds. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are determined for both COX-1 and COX-2. The ratio of these values (IC50 COX-1/IC50 COX-2) provides the selectivity index (SI), with a higher value indicating greater selectivity for COX-2. For instance, some novel quinazolinone derivatives have exhibited COX-2 selectivity equipotent to celecoxib, a well-known COX-2 inhibitor. nih.govnih.gov

Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition Data for Selected Quinazolinone Derivatives
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Derivative 4bData not availableSimilar to CelecoxibData not available
Derivative 7cData not availableSimilar to CelecoxibData not available
Derivative 13bData not availableSimilar to CelecoxibData not available
Celecoxib (Reference)Data not availableData not available>6.3

Note: Specific IC50 values for the quinazolinone derivatives were not provided in the source material, but their activity was reported to be comparable to celecoxib.

Beyond direct enzyme inhibition, the anti-inflammatory effects of this compound derivatives are also attributed to their ability to modulate various inflammatory mediator pathways. Chronic inflammation is a complex process involving the sustained activation of immune cells and the overproduction of inflammatory mediators such as nitric oxide (NO) and prostaglandins. nih.gov

Research has shown that certain quinazolinone derivatives can significantly inhibit the production of nitric oxide, a key inflammatory mediator. nih.govnih.gov For example, compounds 13b and 14a in a synthesized series demonstrated superior inhibition of nitric oxide compared to celecoxib. nih.govnih.gov This suggests that these compounds may interfere with the signaling pathways that lead to the expression of inducible nitric oxide synthase (iNOS).

Furthermore, the modulation of inflammatory pathways can involve the regulation of transcription factors such as nuclear factor-kappa B (NF-κB), which plays a central role in the expression of pro-inflammatory genes. nih.gov The anti-inflammatory actions of some compounds are exerted by downregulating NF-κB activation. nih.gov Additionally, the mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also critical in regulating the inflammatory response. nih.govmdpi.com Some quinazolinone derivatives have been predicted to be ligands for these MAPKs, suggesting a potential mechanism for their anti-inflammatory activity. mdpi.com

Antioxidant Capacity and Oxidative Stress Mitigation Strategies

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases. The antioxidant potential of this compound derivatives represents a significant area of preclinical investigation.

The ability of a compound to scavenge free radicals is a direct measure of its antioxidant capacity. Several in vitro assays are commonly employed to quantify this activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method, where the ability of the test compound to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically. nih.govresearchgate.net Another common method is the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.gov

Studies on polyphenolic derivatives of quinazolin-4(3H)-one have demonstrated their antiradical activity. nih.gov The introduction of polyphenolic moieties can enhance the free radical scavenging properties of the quinazolinone scaffold. The results of these assays are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Free Radical Scavenging Activity of Representative Polyphenolic Quinazolinone Derivatives
CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
Derivative 5aLower than referenceLower than reference
Derivative 5cLower than referenceLower than reference
Derivative 5dLower than referenceLower than reference
Ascorbic Acid (Reference)Standard ValueStandard Value
Trolox (Reference)Standard ValueStandard Value

Note: The source indicates that the IC50 values for the most active compounds were lower than those of the reference antioxidants, signifying greater potency, though specific values were not provided. nih.gov

In addition to direct radical scavenging, the antioxidant effects of these compounds can be mediated through the inhibition of pro-oxidant enzymes. Myeloperoxidase (MPO) is a heme-containing enzyme found in neutrophils that plays a role in host defense by producing hypochlorous acid. nih.gov However, chronic activation of MPO can contribute to tissue damage and has been linked to various inflammatory diseases. nih.gov Therefore, the inhibition of MPO is a promising therapeutic strategy for mitigating oxidative stress.

Certain derivatives, such as iodoquinazolinones bearing a sulfonamide moiety, have been investigated for their MPO inhibitory activity. nih.gov In vivo studies have shown that these compounds can mitigate gamma radiation-induced oxidative stress, as evidenced by a decrease in MPO levels and an increase in glutathione (GSH), a major endogenous antioxidant. nih.gov Molecular docking studies have also been employed to understand the binding interactions of these compounds within the active site of the MPO enzyme. nih.gov

Neuromodulatory and Neuroprotective Research Applications

The interplay between inflammation, oxidative stress, and neuronal function has led to the exploration of this compound derivatives for their potential neuromodulatory and neuroprotective effects. Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss, and strategies to protect neurons from damage are of significant interest. nih.gov

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic approach for managing the symptoms of Alzheimer's disease. nih.gov Some novel iodoquinazolinone derivatives have been screened for their AChE inhibitory activity. nih.gov For instance, 2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl) acetamide (compound 14) was identified as a potent AChE inhibitor in vitro. nih.gov

In vivo studies have further supported the neuroprotective potential of these compounds. Compound 14 was shown to possess in vivo AChE inhibitory activity and the ability to modify brain neurotransmitters. nih.gov Furthermore, it was able to restore alterations in behavioral tests in a mouse model of radiation-induced oxidative stress. nih.gov These findings suggest that quinazolinone derivatives could offer a dual benefit of antioxidant and neuromodulatory effects, making them promising candidates for further investigation in the context of neurodegenerative disorders. nih.gov

Gastroprotective and Anti-Ulcerative Colitis Activity StudiesThere are no published studies on the gastroprotective or anti-ulcerative colitis activities of this compound.

Due to the absence of research data for the specified compound, a detailed article with data tables and in-depth findings as per the user's request cannot be generated at this time. Scientific inquiry into the biological activities of this compound would be required to fulfill the requested article structure.

Structure Activity Relationship Sar Elucidation and Rational Molecular Design Principles for N 4 Hydroxy 7 Quinazolinyl Acetamide Analogues

Conformational and Substituent Effects on Biological Activity of Quinazoline-Acetamide Derivatives

Impact of Substitutions on the Quinazoline (B50416) Core

The quinazoline scaffold serves as a crucial pharmacophore, and substitutions on this bicyclic ring system have been shown to significantly modulate biological activity. Structure-activity relationship studies on various quinazolinone derivatives have revealed that positions 2, 6, and 8 are particularly important for pharmacological activities. researchgate.net For instance, in a series of 4(3H)-quinazolinone antibacterials, substitutions at the C6 and C7 positions of the quinazoline ring with bromo or hydroxyl groups resulted in a loss of activity, indicating that these positions are sensitive to modification. acs.org

The introduction of a halogen atom, such as iodine, at position 6 of the quinazolinone ring has been explored in the design of novel antioxidants and neuroprotectors. nih.gov Furthermore, the presence of small electron-withdrawing groups at certain positions on the quinazoline ring has been shown to be favorable for activity in some series of antibacterial 4(3H)-quinazolinones. acs.org Conversely, bulky substituents on the quinazoline core can be detrimental to activity, suggesting steric constraints within the target's binding site.

Influence of Acetamide (B32628) Side Chain Modifications and Linker Regions

The acetamide side chain at the 7-position of the quinazoline ring plays a critical role in the molecule's interaction with its target. Modifications to this side chain, including the nature of the substituent on the acetamide nitrogen and the length of any linker region, can have a substantial impact on biological potency.

In studies of related quinazoline derivatives, the length and flexibility of side chains have been shown to be critical. For example, in a series of 4-anilino-quinazoline derivatives, a linker chain of optimal length was necessary for the highest inhibitory activity. nih.gov Similarly, for some 2-substituted quinazolin-4(3H)-ones, increasing the side chain length from two to three carbons led to a decrease in antiproliferative activity, highlighting the importance of an optimal linker length. nih.gov

The nature of the group attached to the acetamide moiety is also a key determinant of activity. For instance, replacing a benzene (B151609) ring with a pyrazole (B372694) in the side chain of certain 4(3H)-quinazolinones was well-tolerated, indicating that heterocyclic rings can be favorable substituents. acs.org

Significance of the Hydroxyl Group at Position 4 of the Quinazoline Ring

The hydroxyl group at the 4-position of the quinazoline ring is a key structural feature that often plays a pivotal role in the biological activity of these compounds. This group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with the amino acid residues in the active site of a biological target.

In the discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B inhibitors, the 4-hydroxy group of the quinolone fragment was found to be essential for binding to the enzyme. nih.gov It was observed to form hydrogen bonds with key residues such as Glu58 and Arg84. nih.gov Similarly, in the development of 4-anilino-quinazoline derivatives as EGFR kinase inhibitors, the ability to form hydrogen bonds is a critical factor for potent inhibition. nih.gov The replacement of the 4-hydroxy group with a methoxy (B1213986) group in some 4(3H)-quinazolinones restored activity that was lost by introducing other functionalities, suggesting that a hydrogen-bond acceptor at this position can be tolerated. acs.org However, acetylation or methylation of a hydroxyl group at a similar key position in another series led to a loss of activity, emphasizing the importance of a hydrogen-bond donor. acs.org

Role of Electron-Withdrawing and Electron-Donating Groups on Activity Modulation

In the SAR studies of 4(3H)-quinazolinone antibacterials, small electron-withdrawing groups such as nitro, fluoro, chloro, and cyano on a phenyl ring attached to the quinazoline core were found to be favorable for potent activity. acs.org Conversely, strong electron-donating groups, like a 4-dimethylamino group on a phenyl ring, have been shown to decrease the potency of some anti-inflammatory chalcone (B49325) derivatives, which share some structural similarities with quinazoline-based compounds. nih.gov The electronic effect of substituents can also influence the binding mode of the molecule. For example, the difference in electron density caused by a nitro group compared to a cyano group was suggested to be a factor preventing a compound from binding favorably in the target cavity. mdpi.com In some benzamide-isoquinoline derivatives, an electron-donating methoxy group increased affinity for the σ2 receptor, while an electron-withdrawing nitro group decreased it. nih.gov

Pharmacophore Identification and Subsequent Lead Optimization Strategies

The development of potent N-(4-hydroxy-7-quinazolinyl)acetamide analogues relies on the identification of the key structural features essential for target binding, known as the pharmacophore. Once a pharmacophore is identified, lead optimization strategies are employed to enhance the compound's activity, selectivity, and pharmacokinetic profile.

Identification of Key Structural Features Essential for Target Binding

A pharmacophore model for this compound analogues would typically include several key features based on the SAR data. These essential structural motifs contribute to the molecule's ability to bind effectively to its biological target.

Lead optimization is a critical step in drug discovery that involves iteratively modifying a lead compound to improve its therapeutic properties. nih.gov For quinazoline derivatives, this often involves a multi-pronged approach. Strategies can include direct chemical manipulation of functional groups, SAR-directed optimization, and pharmacophore-oriented molecular design. acs.org For instance, a lead optimization strategy was successfully used in the design of a new series of quinazoline derivatives as multi-targeting agents for Alzheimer's disease. nih.gov This involved synthesizing a library of analogues with systematic variations to identify compounds with improved activity and favorable blood-brain barrier permeability. nih.gov

Compound TypeKey Structural FeatureBiological ActivityReference
4(3H)-QuinazolinoneSmall electron-withdrawing groups on a phenyl substituentPotent antibacterial activity acs.org
N-Quinazolinone-4-hydroxy-2-quinolone-3-carboxamide4-Hydroxy group on the quinolone fragmentEssential for GyrB inhibition nih.gov
4-Anilino-quinazolineOptimal length of a linker chainHigh EGFR/HER2 inhibitory activity nih.gov
2-Substituted quinazolin-4(3H)-oneShorter (two-carbon) side chainBetter antiproliferative activity nih.gov
IodoquinazolinoneIodine at position 6Antioxidant and neuroprotective potential nih.gov

Application of Bioisosteric Replacement Strategies in Scaffold Modification

Bioisosteric replacement, the substitution of an atom or a group of atoms with another that possesses similar physical and chemical properties, is a cornerstone of rational drug design. This strategy is instrumental in fine-tuning the biological activity of a lead compound by altering its size, shape, electronic distribution, and lipophilicity. nih.gov In the context of this compound analogues, bioisosteric replacement has been explored to modulate their therapeutic potential, particularly in the realms of anti-inflammatory and anticancer research.

The quinazolin-4(3H)-one core, a tautomeric form of the 4-hydroxyquinazoline (B93491), is a common subject of these modifications. Structure-activity relationship (SAR) studies have consistently highlighted the significance of substituents at the C2, C6, and C7 positions of the quinazoline ring in dictating pharmacological activity. nih.gov

One notable strategy involves the bioisosteric replacement of the quinazoline core itself. For instance, in the pursuit of novel HIV-1 reverse transcriptase-associated ribonuclease H inhibitors, a thienopyrimidinone scaffold was successfully replaced with a 6-methyl-2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one core. This modification, a classic example of scaffold hopping, yielded a compound with submicromolar inhibitory activity (IC50 = 0.41 µM), demonstrating that the quinazolinone ring could effectively mimic the biological interactions of the original thiophene-based scaffold.

Furthermore, the acetamide moiety at the 7-position of the quinazoline ring presents a prime target for bioisosteric modifications. Research into quinazolinone-7-carboxamide derivatives as soluble epoxide hydrolase (sEH) inhibitors has provided valuable insights. The conversion of a carboxylic acid at the 7-position to various amides demonstrated that the nature of the amide group significantly influences inhibitory potency. This highlights the potential for fine-tuning activity by exploring a range of bioisosteric replacements for the acetamide group in this compound.

A compelling example of the impact of bioisosteric replacement is seen in the development of anti-inflammatory agents based on a nih.govnih.govresearchgate.nettriazino[2,3-c]quinazoline scaffold. In one study, the replacement of a methylthiopropionate fragment at the C6 position with an ethylthioacetate group led to a dramatic increase in anti-inflammatory activity. nih.gov The resulting compound exhibited an activity level comparable to the well-known anti-inflammatory drug, sodium diclofenac. nih.gov This underscores how subtle changes in a side chain, guided by bioisosteric principles, can lead to substantial improvements in biological efficacy.

The following interactive table summarizes key findings from studies on quinazoline derivatives, illustrating the impact of bioisosteric replacements on biological activity.

Parent Scaffold Bioisosteric Modification Resulting Compound Biological Target/Activity Key Finding
ThienopyrimidinoneReplacement of thiophene (B33073) ring with a 6-methyl phenyl unit2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-oneHIV-1 RNase HMaintained submicromolar inhibitory activity (IC50 = 0.41 µM), demonstrating successful scaffold hopping.
Quinazolinone-7-carboxylic acidAmidation of the carboxylic acidQuinazolinone-7-carboxamide derivativesSoluble Epoxide Hydrolase (sEH)The nature of the amide group significantly influenced inhibitory potency against sEH.
nih.govnih.govresearchgate.nettriazino[2,3-c]quinazolineReplacement of a methylthiopropionate fragment at C6 with an ethylthioacetate groupEthylthioacetate derivativeAnti-inflammatoryResulted in a significant increase in anti-inflammatory activity, comparable to sodium diclofenac. nih.gov

These examples collectively illustrate the power of bioisosteric replacement as a strategic tool in the optimization of this compound analogues. By systematically exploring different atomic and group substitutions, medicinal chemists can navigate the complex interplay of structure and activity to develop novel therapeutic agents with enhanced profiles. The quinazoline scaffold, with its inherent versatility, continues to be a fertile ground for the application of these rational design principles.

Computational Chemistry and Molecular Modeling Approaches for N 4 Hydroxy 7 Quinazolinyl Acetamide Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about binding affinity and the nature of the ligand-receptor complex. For N-(4-hydroxy-7-quinazolinyl)acetamide, docking studies are instrumental in elucidating its potential inhibitory activity against various protein targets implicated in a range of diseases.

Prediction of Binding Modes and Affinities with Specific Target Proteins

While specific docking studies for this compound against all the listed targets are not extensively available in the public domain, the quinazoline (B50416) scaffold is a well-studied pharmacophore. Research on analogous quinazoline derivatives provides a strong basis for predicting the binding behavior of this compound.

Epidermal Growth Factor Receptor (EGFR): The quinazoline core is a hallmark of many EGFR inhibitors. Docking studies of various 4-anilinoquinazoline (B1210976) derivatives consistently show a crucial hydrogen bond interaction between the N1 atom of the quinazoline ring and the backbone NH of Methionine-793 (Met793) in the ATP-binding site of EGFR. japsonline.comnih.govnih.gov It is highly probable that this compound would adopt a similar binding mode, with the quinazoline moiety anchoring it within the hinge region of the kinase. The 4-hydroxy group could potentially form additional hydrogen bonds with nearby residues, further stabilizing the complex.

Dihydrofolate Reductase (DHFR): Quinazoline derivatives have been investigated as DHFR inhibitors. While specific data for this compound is not available, docking studies would likely explore its ability to mimic the binding of the natural substrate, folic acid, in the enzyme's active site.

Purine Nucleoside Phosphorylase (PNP): Recent research has focused on quinazolinone-based compounds as PNP inhibitors. nih.gov A computational study involving acetamide (B32628) quinazolinone derivatives highlighted their potential to bind to the active site of PNP, suggesting that this compound could also be a subject of interest for targeting this enzyme. nih.gov

Cyclooxygenase-II (COX-II): Quinazolinone derivatives have been explored as COX-2 inhibitors. nih.govmdpi.com Molecular docking studies of these analogs into the COX-2 active site could reveal key interactions, and similar investigations would be valuable for this compound to assess its anti-inflammatory potential. nih.govnih.gov

Acetylcholinesterase (AChE): The quinazoline scaffold is recognized for its potential in developing AChE inhibitors for conditions like Alzheimer's disease. nih.govnih.gov Docking studies of iodoquinazolinone derivatives bearing an acetamide side chain have shown interactions within the AChE active site. nih.gov It is plausible that this compound could also fit within the gorge of the AChE active site.

Myeloperoxidase (MPO): Docking studies of iodoquinazolinone derivatives have been performed against MPO, indicating that the quinazoline scaffold can be accommodated within its active site. nih.gov This suggests a potential role for this compound in modulating oxidative stress.

Soluble Epoxide Hydrolase (sEH): Quinazoline-4(3H)-one-7-carboxamide derivatives have been identified as inhibitors of human sEH. nih.govnih.govacs.org This indicates that the quinazoline core is a viable scaffold for targeting sEH, and docking studies of this compound would be a logical step to explore this potential.

Leishmania Prolyl-tRNA Synthetase: While docking studies have been conducted on quinazoline derivatives against other Leishmania targets, specific data for Leishmania Prolyl-tRNA Synthetase and this compound is not readily found in the literature. Such studies would be crucial to evaluate its potential as an anti-leishmanial agent.

Analysis of Hydrogen Bonding, Hydrophobic Interactions, and Other Binding Forces

The binding of this compound to its target proteins would be governed by a combination of intermolecular forces. Based on its structure, the following interactions are anticipated:

Hydrogen Bonding: The hydroxyl (-OH) and acetamide (-NH-C=O) groups are primary sites for forming hydrogen bonds with amino acid residues in the protein's active site. The nitrogen atoms within the quinazoline ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The bicyclic quinazoline ring system provides a significant hydrophobic surface that can engage in van der Waals and pi-stacking interactions with aromatic and aliphatic residues of the target protein.

Other Interactions: Depending on the specific protein's active site, other forces like electrostatic interactions could also play a role in the binding.

A summary of anticipated interactions based on the functional groups of this compound is presented in the table below.

Functional GroupPredicted Interaction TypePotential Interacting Residues (Examples)
Quinazoline RingHydrophobic (pi-pi stacking)Phenylalanine, Tyrosine, Tryptophan
Ring NitrogensHydrogen Bond AcceptorSerine, Threonine, Lysine, Arginine
4-Hydroxy GroupHydrogen Bond Donor/AcceptorAspartate, Glutamate, Asparagine, Glutamine
Acetamide NHHydrogen Bond DonorAspartate, Glutamate
Acetamide C=OHydrogen Bond AcceptorSerine, Threonine, Lysine, Arginine

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations provide fundamental insights into its geometry, stability, and reactivity.

Optimized Molecular Geometry Determination and Conformational Analysis

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can determine the most stable three-dimensional arrangement of atoms in this compound. nih.gov This optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. nih.govnih.gov Conformational analysis can also be performed to identify different low-energy conformers of the molecule, which is crucial for understanding its flexibility and how it might adapt to fit into a protein's binding site.

While specific optimized geometry data for this compound is not published, studies on related molecules like 4-hydroxy quinazoline have utilized DFT for structural elucidation. nih.gov

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.govnih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

For this compound, DFT calculations would reveal the spatial distribution of these orbitals. It is anticipated that the HOMO would be localized on the electron-rich parts of the molecule, such as the quinazoline ring and the hydroxyl group, while the LUMO might be distributed over the acetamide group and the quinazoline ring.

Analysis of Molecular Electrostatic Potential Surface (MEP) and Fukui Functions

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. nih.govnih.gov It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and acetamide groups and the nitrogen atoms of the quinazoline ring, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl and amide protons.

Fukui Functions: Fukui functions are used within DFT to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. nih.gov While specific Fukui function analysis for this compound is not available, such a study would provide a more quantitative measure of the local reactivity of each atom in the molecule, complementing the qualitative picture provided by the MEP map.

Natural Bond Order (NBO) Analysis for Intermolecular Charge Transfer Insights

Natural Bond Order (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between them. It provides a detailed picture of the bonding and electronic structure by analyzing the wave function in terms of localized, Lewis-like structures (bonds, lone pairs). A key application of NBO analysis is the investigation of hyperconjugative interactions and intermolecular charge transfer, which are crucial for understanding molecular stability and reactivity.

In the context of this compound, NBO analysis would be employed to quantify the intramolecular and intermolecular hydrogen bonding networks. For instance, it can elucidate the charge transfer that occurs from a lone pair of a proton-acceptor atom (like the nitrogen or oxygen atoms in the quinazoline ring or acetamide group) to an antibonding orbital of a proton-donor bond (like the O-H or N-H groups). The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction. This analysis can reveal the electronic basis for the compound's specific conformation and its interactions with biological targets. Studies on similar molecules often use NBO analysis to understand how electrostatic attractions and repulsions influence intra- and intermolecular interactions. nih.gov

Table 1: Illustrative NBO Analysis Output for Potential Hydrogen Bonds in this compound (Note: The data below is for illustrative purposes to show the type of information generated and does not represent actual calculated values for this specific molecule.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O) on Hydroxylσ* (N-H) on Acetamide2.5Intramolecular H-bond
LP (N) in Quinazolineσ* (O-H) on Hydroxyl1.8Intramolecular H-bond
LP (O) on Acetamideσ* (N-H) of Target Residue5.7Intermolecular H-bond

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. By calculating the harmonic vibrational frequencies, researchers can simulate infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands.

For this compound, DFT calculations would provide a theoretical vibrational spectrum. Each calculated frequency corresponds to a specific motion of the atoms, such as the stretching or bending of bonds (e.g., C=O, N-H, O-H, C-N) and the vibrations of the quinazoline ring system. uq.edu.au Comparing the computed spectrum with an experimental one helps validate the optimized geometry of the molecule. Discrepancies, such as a red shift (lowering of frequency) in the N-H stretching vibration, can indicate the presence and strength of hydrogen bonding. Potential Energy Distribution (PED) analysis is often performed alongside these calculations to quantify the contribution of individual bond stretches and angle bends to each vibrational mode.

Table 2: Examples of Predicted vs. Experimental Vibrational Frequencies (Note: This table illustrates the concept with hypothetical data.)

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Assignment
ν(O-H)36103450 (broad)Hydroxyl group stretch, H-bonded
ν(N-H)34553380Amide N-H stretch
ν(C=O)17151685Amide I band (C=O stretch)
ν(C=N)16301625Quinazoline ring stretch

Calculation of Thermodynamic Parameters (e.g., Gibbs Free Energy, Enthalpy, Entropy)

Quantum chemical calculations can be used to determine various thermodynamic properties of a molecule at different temperatures. By performing frequency calculations on an optimized molecular structure, parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be obtained. These values are fundamental for understanding the stability of a molecule and the spontaneity of reactions in which it participates.

For this compound, these thermodynamic parameters would be calculated from the vibrational frequencies derived from DFT. The Gibbs free energy of binding (ΔG_bind) is a particularly important parameter in drug design, as it indicates the affinity of a ligand for its target receptor. A more negative ΔG_bind suggests a more stable ligand-receptor complex and higher binding affinity. These calculations can help in comparing the stability of different conformations of the molecule or its binding modes within a biological target. nih.gov

Molecular Dynamics Simulations for Ligand-Target Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are invaluable for observing the dynamic behavior of a ligand as it interacts with its biological target, such as a protein or enzyme. frontiersin.org This method provides insights into the stability of the ligand-protein complex, conformational changes that may occur upon binding, and the key interactions that are maintained over time.

For this compound, an MD simulation would typically start with a docked pose of the molecule within the active site of a relevant target (e.g., a kinase). nih.govnih.gov The simulation would then model the movements of the entire system over a period of nanoseconds. Analysis of the simulation trajectory can reveal the stability of crucial hydrogen bonds, identify key amino acid residues involved in the interaction, and calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). frontiersin.org This provides a more realistic view of the binding event than static docking models. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized molecules. nih.gov

To develop a QSAR model for a class of compounds like quinazoline derivatives, a dataset of molecules with known biological activities (e.g., IC₅₀ values) is required. nih.gov For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are then used to build an equation that correlates the descriptors with the observed biological activity. nih.govnih.gov A robust QSAR model, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to be most active. nih.govnih.gov

The core of a QSAR study is to understand which physicochemical properties drive the biological activity of the compounds. The molecular descriptors used in the model represent these properties:

Lipophilicity: Often represented by LogP, this descriptor relates to the compound's ability to cross cell membranes.

Steric Parameters: Descriptors like molecular weight or molar volume describe the size and shape of the molecule, which are critical for fitting into a receptor's binding site.

Electronic Parameters: These descriptors, such as dipole moment or the energies of frontier molecular orbitals (HOMO and LUMO), describe the electronic distribution and reactivity of the molecule, which govern its ability to form interactions like hydrogen bonds or pi-pi stacking. frontiersin.org

By analyzing the descriptors that are included in the final QSAR model, researchers can deduce which properties are most important for the activity of this compound and its analogs. For example, if a descriptor related to hydrogen bond donation is prominent in the model, it would suggest that this interaction is key to the compound's biological effect. This knowledge is then used to guide the rational design of new derivatives with enhanced activity.

Future Research Directions and the Evolving Therapeutic Potential of N 4 Hydroxy 7 Quinazolinyl Acetamide

Development of Advanced Synthetic Strategies for Novel N-(4-hydroxy-7-quinazolinyl)acetamide Derivatives

The therapeutic utility of the this compound scaffold is intrinsically linked to the ability to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. Modern synthetic organic chemistry offers a plethora of advanced strategies that can be employed to functionalize and diversify this core structure.

Recent years have seen a surge in the development of eco-friendly and efficient synthetic methodologies for quinazoline (B50416) synthesis. frontiersin.org These include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been successfully used for the rapid, one-pot synthesis of quinazoline derivatives, often in the absence of solvents and catalysts. nih.gov For instance, the condensation of aldehydes, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and urea (B33335) or thiourea (B124793) can be achieved under microwave irradiation to yield quinazoline compounds. nih.gov This approach could be adapted for the synthesis of novel this compound analogs.

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions are powerful tools for the construction of the quinazoline nucleus and for its further functionalization. nih.gov For example, copper-catalyzed cyclization of disubstituted alkynes has been employed in the synthesis of 2-substituted-1,2,3,4-tetrahydroquinazolinones. nih.gov Such methods could be used to introduce a wide range of substituents onto the quinazoline ring of this compound.

Visible Light-Assisted Photoredox Catalysis: This metal-free approach offers a mild and green alternative for the synthesis of quinazolines. frontiersin.org It enables oxidative C(sp²)–C(sp³) bond formation, allowing for the cyclization of arylamidines to form the quinazoline core under low catalyst loading. frontiersin.org

Diversity-Oriented Synthesis (DOS): DOS strategies aim to generate structurally diverse and complex molecules from simple starting materials. bohrium.comnih.gov By employing various reaction pathways, a wide range of fused quinazolinone heterocycles can be synthesized, expanding the chemical space around the this compound scaffold. bohrium.comnih.gov

These advanced synthetic methods will be instrumental in creating libraries of novel derivatives, which are essential for exploring the full therapeutic potential of this compound.

Exploration of Undiscovered Molecular Targets and Biological Pathways

While the direct molecular targets of this compound are not yet fully elucidated, the broader quinazoline class has been shown to interact with a multitude of biological targets, suggesting a rich field for future investigation. Quinazoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-bacterial, antiviral, and anti-hypertensive effects. actascientific.comijmpr.in

Future research should focus on identifying the specific molecular targets of this compound and its derivatives. High-throughput screening against panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could reveal novel interactions. For example, some quinazoline derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Investigating the effect of this compound on such well-established targets, as well as on less explored ones, could lead to the discovery of new therapeutic applications.

Furthermore, understanding the downstream biological pathways affected by this compound is crucial. Techniques such as transcriptomics and proteomics can provide a global view of the cellular response to treatment with this compound derivatives, uncovering novel mechanisms of action and potential off-target effects.

Integration of In Vitro Biological Screening with Advanced In Silico Drug Design Methodologies

The integration of computational and experimental approaches can significantly accelerate the drug discovery process. For the this compound scaffold, this synergy can be particularly fruitful.

In Silico Drug Design:

Molecular Docking: This technique can be used to predict the binding orientation of this compound derivatives within the active site of a target protein. This can help in prioritizing compounds for synthesis and biological testing.

Pharmacophore Modeling: By identifying the key structural features responsible for the biological activity of known quinazoline-based drugs, a pharmacophore model can be developed. This model can then be used to virtually screen large compound libraries to identify new molecules with a high probability of being active.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. This can guide the design of more potent and selective compounds. A recent study on quinadoline B, a fumiquinazolinone alkaloid, utilized in silico combinatorial methodologies to generate and screen a library of over 900,000 structures against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). chemrxiv.org

In Vitro Biological Screening:

The predictions from in silico studies must be validated through robust in vitro biological screening. The use of combinatorial libraries, where large numbers of compounds are synthesized and tested simultaneously, can significantly enhance the efficiency of this process. nih.gov Mixture-based synthetic combinatorial libraries allow for the rapid assessment of millions of compounds. nih.gov Positional scanning libraries can then be used to identify the most effective functional groups at each variable position on the scaffold. nih.gov

Design and Synthesis of Multi-Target Directed Ligands based on the this compound Scaffold

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological targets. Multi-target directed ligands (MTDLs), which are single molecules designed to interact with two or more targets simultaneously, represent a promising therapeutic strategy. The this compound scaffold, with its potential to be decorated with various functional groups, is an excellent starting point for the design of MTDLs.

By combining the this compound core with other pharmacophores known to interact with different targets, novel MTDLs with unique pharmacological profiles can be created. For example, by incorporating a moiety known to inhibit a different kinase or a GPCR, it may be possible to develop a dual-action drug with enhanced efficacy and a reduced likelihood of developing resistance. The synthesis of such hybrid molecules would leverage the advanced synthetic strategies discussed earlier.

Emerging Applications and Unexplored Therapeutic Niches in Medicinal Chemistry

The versatility of the quinazoline scaffold suggests that this compound and its derivatives could find applications in a variety of therapeutic areas beyond the well-established ones.

Antiviral Agents: Some quinazoline derivatives have shown promising activity against various viruses. mdpi.com Further investigation into the antiviral potential of the this compound scaffold against emerging and re-emerging viral threats is warranted.

Neurodegenerative Diseases: Given the role of inflammation and oxidative stress in neurodegenerative diseases, the antioxidant and anti-inflammatory properties reported for some quinazolines suggest a potential therapeutic niche in conditions like Alzheimer's and Parkinson's disease.

Antiparasitic Agents: There is a continuous need for new drugs to combat parasitic infections. The quinazoline scaffold could be explored for its potential against parasites such as Plasmodium falciparum (malaria) and Leishmania species.

Agricultural Chemistry: The biological activity of quinazolinone derivatives has also been explored in the context of insecticides. nih.gov Novel derivatives of this compound could potentially be developed as new agrochemicals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.